molecular formula C8H15NO B8432331 1-Ethyl-1,2,3,6-tetrahydropyridine-4-methanol

1-Ethyl-1,2,3,6-tetrahydropyridine-4-methanol

Cat. No. B8432331
M. Wt: 141.21 g/mol
InChI Key: OILAQNNMDGUUOX-UHFFFAOYSA-N
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Patent
US05972951

Procedure details

The title compound was prepared from 4-pyridylcarbinol and iodoethane following a similar procedure to that described for the 1-methyl analogue in J. Med. Chem., 1988, 31, 545(92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
545
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][OH:8])=[CH:3][CH:2]=1.I[CH2:10][CH3:11]>>[CH2:10]([N:1]1[CH2:6][CH:5]=[C:4]([CH2:7][OH:8])[CH2:3][CH2:2]1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Step Two
Name
1-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
545
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC(=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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